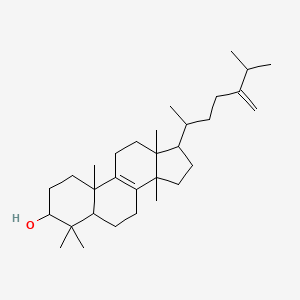
Euphorbol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euphorbol is a naturally occurring diterpenoid compound found in various species of the Euphorbiaceae family. It is known for its complex structure and significant biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer research and immunology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of euphorbol typically involves the extraction from natural sources, such as plants in the Euphorbiaceae family. The process begins with the extraction of crude plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure. advances in biotechnology and synthetic biology may pave the way for more efficient production methods in the future. Currently, the primary source remains natural extraction.
Analyse Des Réactions Chimiques
Types of Reactions
Euphorbol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Euphorbol has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are used as starting materials for the synthesis of complex organic molecules.
Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound derivatives are investigated for their potential as anticancer agents, immunomodulators, and anti-inflammatory compounds.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Mécanisme D'action
Euphorbol exerts its effects primarily through the activation of protein kinase C (PKC). This compound derivatives mimic diacylglycerol, a natural ligand of PKC, leading to the activation of this kinase. This activation triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Euphorbol is structurally similar to other diterpenoids such as phorbol and ingenol. this compound is unique in its specific biological activities and its ability to selectively activate certain isoforms of protein kinase C. Similar compounds include:
Phorbol: Known for its tumor-promoting activity through PKC activation.
Ingenol: Studied for its anticancer properties and use in topical treatments for skin conditions.
This compound’s distinct structure and selective biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)
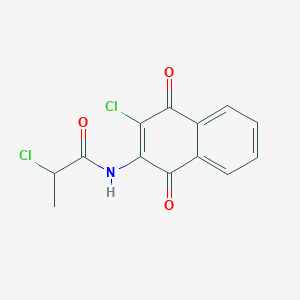
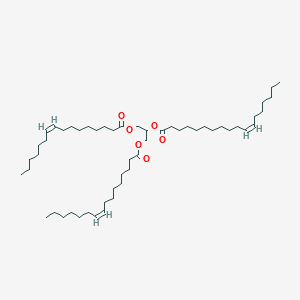
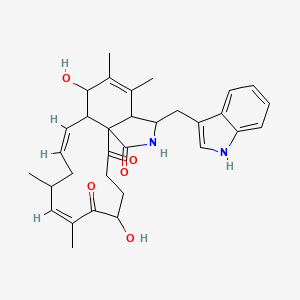
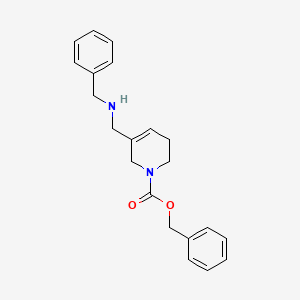
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)

![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)

![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)
